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molecular formula C11H10BrNS B8373377 6-(Methylthiomethyl)-8-bromoquinoline

6-(Methylthiomethyl)-8-bromoquinoline

Cat. No. B8373377
M. Wt: 268.17 g/mol
InChI Key: RSZOAZBFEIYMHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05455252

Procedure details

2-bromo-4-(methylthiomethyl)aniline and glycerol can be combined to form 6-(methylthiomethyl)-8-bromoquinoline, and
Name
2-bromo-4-(methylthiomethyl)aniline
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:8]=[C:7]([CH2:9][S:10][CH3:11])[CH:6]=[CH:5][C:3]=1[NH2:4].O[CH2:13][CH:14]([CH2:16]O)O>>[CH3:11][S:10][CH2:9][C:7]1[CH:6]=[C:5]2[C:3](=[C:2]([Br:1])[CH:8]=1)[N:4]=[CH:16][CH:14]=[CH:13]2

Inputs

Step One
Name
2-bromo-4-(methylthiomethyl)aniline
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=C(N)C=CC(=C1)CSC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OCC(O)CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CSCC=1C=C2C=CC=NC2=C(C1)Br

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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